molecular formula C14H14N6O2 B2692094 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1170644-08-2

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Numéro de catalogue: B2692094
Numéro CAS: 1170644-08-2
Poids moléculaire: 298.306
Clé InChI: LIBKTNSMUATSQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused to a pyrimidine ring, which is further connected to a furan ring via an ethylamine linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via a nucleophilic substitution reaction involving a chloropyrimidine derivative and an amine.

    Linking the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are connected through a Buchwald-Hartwig amination reaction, which involves the use of palladium catalysts and appropriate ligands.

    Attachment of the Furan Ring: The final step involves the coupling of the furan ring to the pyrimidine-pyrazole intermediate via an ethylamine linker, typically using a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups on the pyrazole ring can be reduced to amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide. The pyrazole and pyrimidine moieties are known to interact with various biological targets involved in cancer progression.

Case Study: KDM Inhibition
A study reported the synthesis of derivatives that exhibit potent inhibition against histone lysine demethylases (KDMs), which are implicated in cancer. For instance, compounds derived from similar structures demonstrated significant activity against KDM4 (JMJD2) and KDM5 (JARID1), with cellular permeability confirmed through Caco-2 assays .

CompoundTargetIC50 (µM)Remarks
54jKDM40.067Selective inhibitor
54kKDM50.067High cellular permeability

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown efficacy in inhibiting pro-inflammatory mediators.

Case Study: Pyrazole Derivatives
A review highlighted pyrazole-linked thiourea derivatives that exhibited significant anti-inflammatory activity, with one compound showing an IC50 value of 3.17 µM against nitric oxide release in vitro . This suggests that this compound could also possess similar properties, warranting further investigation.

CompoundTargetIC50 (µM)Remarks
120iNOS1.12Potent anti-inflammatory agent

Antimicrobial Activity

The structural components of this compound may also confer antimicrobial properties.

Case Study: Antimicrobial Screening
Research has demonstrated that compounds with furan and pyrazole rings exhibit antimicrobial activity against various pathogens. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential therapeutic applications in treating infections .

CompoundPathogen TypeActivity
AGram-positiveModerate
BGram-negativeSignificant

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutics. The interactions between the compound and its biological targets can be elucidated through structural biology techniques.

Structural Studies
Crystallographic studies on related compounds have provided insights into the binding modes of these molecules within their targets, revealing key interactions that can guide further optimization .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for further functionalization. This structural feature differentiates it from other pyrazole-pyrimidine derivatives and enhances its versatility in various applications.

Activité Biologique

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Pyrimidine ring : A six-membered ring with nitrogen atoms.
  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.

This unique combination allows for diverse interactions with biological targets.

This compound primarily exhibits its biological activity through the following mechanisms:

  • Inhibition of Protein Kinases : The compound acts as an ATP-competitive inhibitor of various protein kinases, notably Protein Kinase B (PKB/Akt), which is crucial in regulating cell growth and survival pathways .
  • Modulation of Signaling Pathways : It affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in multiple cellular functions including metabolism, growth, and survival.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound:

Cell LineIC50 (µM)Reference
MCF70.01
NCI-H4600.03
HepG20.95
A5490.39

These values indicate potent cytotoxicity against various cancer cell lines, suggesting its potential use as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Moderate oral bioavailability due to extensive first-pass metabolism.
  • Distribution : Rapid distribution to tissues, particularly those involved in tumor growth.
  • Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of this compound:

  • Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated significant tumor growth inhibition at well-tolerated doses.
  • Clinical Trials : Early-phase clinical trials are underway to assess the compound's safety and efficacy in humans, particularly for solid tumors.
  • Comparative Studies : Comparative analyses with other pyrazole derivatives indicate that this compound has superior activity against certain cancer types compared to traditional chemotherapeutics .

Propriétés

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(11-3-1-8-22-11)16-6-5-15-12-9-13(18-10-17-12)20-7-2-4-19-20/h1-4,7-10H,5-6H2,(H,16,21)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKTNSMUATSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.